(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Overview
Description
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H6Cl3F3N2 and its molecular weight is 281.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
A study involved the synthesis of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties. These compounds, synthesized through reactions involving hydrazine derivatives, exhibited significant antioxidant activity, highlighting the potential of "(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride" in the development of new antioxidant agents (Ștefania-Felicia Bărbuceanu et al., 2014).
Fluorescent Probes for Hydrazine Detection
Another application involves the design of an ICT-based fluorescent probe with a large Stokes shift for measuring hydrazine in biological and water samples. This work demonstrates the role of hydrazine derivatives in creating sensitive and selective detection methods for environmental and health monitoring, offering a low cytotoxicity, reasonable cell permeability, and a low detection limit for hydrazine (Meiqing Zhu et al., 2019).
Embryo Cytotoxicity in Zebrafish
Research on phenylhydrazine hydrochloride induced dose-dependent embryo cytotoxicity in zebrafish revealed that this compound, and potentially its derivatives, can cause significant effects on red blood cells, leading to anaemia and secondary tissue damage. This study underscores the importance of understanding the biological impacts of hydrazine derivatives, especially in developmental stages of model organisms (Raskin Erusan Rajagopal et al., 2019).
Mechanism of Action
Mode of Action
It is known that this compound is a hydrazine derivative . Hydrazines are known to react with carbonyl compounds, such as ketones and aldehydes, to form hydrazones. This reaction could potentially play a role in the compound’s interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride .
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13;/h1-2,14H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGZPEGQLMBEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519510 | |
Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111788-75-1 | |
Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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